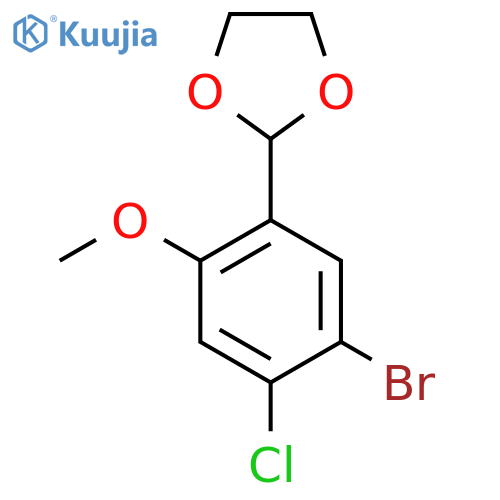

Cas no 2901097-06-9 (2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane)

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2901097-06-9

- MFCD34761437

- 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane

-

- インチ: 1S/C10H10BrClO3/c1-13-9-5-8(12)7(11)4-6(9)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3

- InChIKey: ZBXHROAHCPMOKQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=C(C=1)C1OCCO1)OC)Cl

計算された属性

- せいみつぶんしりょう: 291.95018g/mol

- どういたいしつりょう: 291.95018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 27.7Ų

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB609537-5g |

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane; . |

2901097-06-9 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB609537-250mg |

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane; . |

2901097-06-9 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB609537-1g |

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane; . |

2901097-06-9 | 1g |

€659.60 | 2024-07-19 |

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolaneに関する追加情報

Introduction to Compound with CAS No. 2901097-06-9 and Product Name: 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane

The compound identified by the CAS number 2901097-06-9 and the product name 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of bromo, chloro, and methoxy substituents on a phenyl ring, coupled with a dioxolane moiety, contribute to its unique chemical properties and reactivity.

Recent research in medicinal chemistry has highlighted the importance of 1,3-dioxolane scaffolds in the design of bioactive molecules. These cyclic ethers are known for their ability to enhance binding affinity and selectivity when incorporated into drug candidates. The specific substitution pattern in 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane makes it a promising candidate for further investigation in various therapeutic areas. The bromo and chloro groups introduce electrophilic centers that can participate in nucleophilic substitution reactions, while the methoxy group provides a hydrophilic interaction that may improve solubility and bioavailability.

In the realm of drug discovery, the synthesis and characterization of novel compounds are crucial steps toward developing new treatments for human diseases. The 5-Bromo-4-chloro-2-methoxyphenyl moiety in this compound is particularly noteworthy, as it resembles several pharmacophores found in FDA-approved drugs. This structural motif has been associated with activities ranging from anti-inflammatory to anticancer effects. The combination of these substituents with the 1,3-dioxolane ring creates a molecule that is both structurally complex and functionally intriguing.

One of the most exciting aspects of this compound is its potential as a building block for more complex drug candidates. The dioxolane ring can serve as a scaffold for further functionalization, allowing chemists to explore a wide range of chemical modifications. For instance, the electrophilic nature of the bromo and chloro groups makes them ideal for cross-coupling reactions, which are commonly used to construct more elaborate molecular architectures. This flexibility is highly valued in drug design, as it enables researchers to fine-tune the properties of a molecule to optimize its biological activity.

Moreover, the 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane has shown promise in preliminary biological assays. Studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. While these findings are still in the early stages of investigation, they underscore the importance of exploring new chemical entities like this one. The ability to modulate biological pathways with precision is essential for developing effective therapeutics, and compounds such as this one offer a ray of hope for future medical breakthroughs.

The synthesis of 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane also presents an opportunity to refine synthetic methodologies. The development of efficient synthetic routes not only accelerates the discovery process but also contributes to sustainable chemistry practices. Modern drug discovery increasingly emphasizes green chemistry principles, aiming to minimize waste and reduce environmental impact. By optimizing synthetic protocols for this compound, researchers can set precedents for future work in medicinal chemistry.

As our understanding of disease mechanisms continues to evolve, so does our need for innovative therapeutic solutions. Compounds like 2901097-06-9 play a pivotal role in this ongoing quest by providing novel starting points for drug development. The integration of computational chemistry and high-throughput screening technologies has further accelerated the identification of promising candidates. These advancements allow researchers to rapidly assess the potential biological activity of molecules like 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane, thereby streamlining the drug discovery pipeline.

In conclusion, the compound with CAS number 2901097-06-9 and product name 2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As scientists continue to explore new frontiers in drug discovery, compounds such as this one will undoubtedly play a crucial role in shaping the future of medicine.

2901097-06-9 (2-(5-Bromo-4-chloro-2-methoxyphenyl)-1,3-dioxolane) 関連製品

- 1696992-13-8(2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 2243513-50-8(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid)

- 2229387-55-5(1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole)

- 91346-68-8(Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

- 1286719-16-1(2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide)

- 2229191-04-0(2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine)

- 190139-69-6(6-Methyl-8-nitroquinolin-4-ol)

- 1057669-99-4(1,2,5-Trichloro-3-ethynylbenzene)

- 168072-32-0(2,4-dimethylpyridine-3-carbaldehyde)

- 2680810-48-2(2-1-(2,2,2-trifluoroacetyl)piperidin-4-ylpyridine-3-carboxylic acid)